molecular formula C11H11BrN2O B8332519 3-(4-Bromo-3,5-dimethyl-phenyl)-5-methyl-[1,2,4]oxadiazole

3-(4-Bromo-3,5-dimethyl-phenyl)-5-methyl-[1,2,4]oxadiazole

Cat. No.: B8332519
M. Wt: 267.12 g/mol
InChI Key: ZKJWIXYSNQZPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-3,5-dimethyl-phenyl)-5-methyl-[1,2,4]oxadiazole is a useful research compound. Its molecular formula is C11H11BrN2O and its molecular weight is 267.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylphenyl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C11H11BrN2O/c1-6-4-9(5-7(2)10(6)12)11-13-8(3)15-14-11/h4-5H,1-3H3

InChI Key

ZKJWIXYSNQZPPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C2=NOC(=N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic anhydride (0.35 mL) is added to a solution of 4-bromo-N-hydroxy-3,5-dimethyl-benzamidine (0.30 g) in collidine (3 mL) at room temperature. The solution is stirred at room temperature for 1 h and then at 120° C. for 3 h. After cooling to room temperature, the mixture is concentrated, the residue is taken up in water and acetonitrile, and the resulting mixture is filtered. The filtrate is chromatographed on reversed phase (HPLC; acetonitrile/water/trifluoroacetic acid) to give the title compound. LC (method 11): tR=1.20 min; Mass spectrum (ESI+): m/z=267/269 (Br) [M+H]+.
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
4-bromo-N-hydroxy-3,5-dimethyl-benzamidine
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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